Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate
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Overview
Description
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is an organic compound belonging to the class of pyrazolo[1,5-a]pyridine derivatives.
Preparation Methods
The synthesis of Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of β-enaminone derivatives with hydrazine derivatives under microwave irradiation, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, which could have implications in drug development.
Mechanism of Action
The mechanism by which Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate can be compared with other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Pyrazolo[5,1-c]triazines: Known for their antitrypanosomal activity, these compounds have a different ring structure but share some similar properties.
Thieno[2,3-b]pyridines: These compounds are used in the synthesis of various pharmaceuticals and have similar synthetic routes.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly valuable in material science applications .
Biological Activity
Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀N₂O₄ |
Molecular Weight | 234.208 g/mol |
Density | 1.3 ± 0.1 g/cm³ |
Melting Point | 69-70 °C |
Boiling Point | 174-178 °C (0.23 mm) |
CAS Number | 5825-71-8 |
Antimicrobial Activity
Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungal pathogens like Candida albicans . These compounds are being explored for their potential as novel antifungal agents against drug-resistant strains.
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has also been highlighted in various studies. These compounds have demonstrated selective cytotoxicity against cancer cell lines, suggesting they may interfere with specific cellular pathways involved in tumor growth . The structural diversity of these compounds allows for targeted modifications that can enhance their efficacy against different cancer types.
Neuropharmacological Effects
This compound and its analogs are being investigated for their neuropharmacological effects. They have been shown to act as selective serotonin receptor antagonists and may be useful in treating neurological disorders such as anxiety and schizophrenia . The potential for lower toxicity compared to traditional neuroleptics makes these compounds particularly appealing for further development.
Case Studies and Research Findings
Case Study: Antifungal Activity
A study focusing on the antifungal properties of related pyrazolo compounds revealed that derivatives could inhibit the growth of Candida albicans with mechanisms distinct from existing antifungal drugs like fluconazole. This suggests a novel binding interaction with target proteins, potentially overcoming resistance issues .
Research Findings: Synthesis and Efficacy
Recent advancements in synthetic methodologies have improved the yield and purity of pyrazolo[1,5-a]pyridine derivatives. For instance, a sonochemical synthetic strategy yielded high purity products with promising biological activity . The ability to modify the molecular structure allows researchers to tailor compounds for specific therapeutic targets.
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C17H14N2O4/c1-22-16(20)14-13-10-12(11-6-4-3-5-7-11)8-9-19(13)18-15(14)17(21)23-2/h3-10H,1-2H3 |
InChI Key |
FESMQNIZOUYGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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